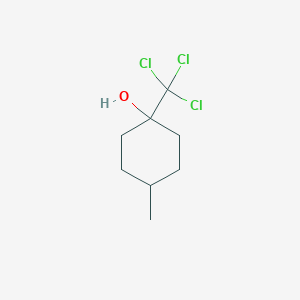![molecular formula C27H31N3O6 B14004367 (Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate] CAS No. 17683-82-8](/img/structure/B14004367.png)
(Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate] is a synthetic organic compound with the molecular formula C27H31N3O6 and a molecular weight of 493.56 g/mol . This compound is characterized by its complex structure, which includes benzyl, imino, diethane, and methoxyphenyl carbamate groups. It is primarily used in scientific research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate] typically involves multiple steps, including the protection of functional groups, halogen exchange reactions, and coupling reactions. One common method involves the bromination of 4-tert-octylphenol, followed by benzyl protection and halogen exchange reactions . The reaction conditions often require specific solvents and ligands to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of column chromatography for purification is common, although it can be challenging due to the formation of by-products . The reaction conditions are optimized to ensure high yield and minimal environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents . The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .
Applications De Recherche Scientifique
(Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate] has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate] involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: Known for its extensive range of therapeutic applications, including anti-inflammatory and anticancer activities.
(-)-Carvone: A natural compound with bioherbicidal properties.
Uniqueness
(Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate] is unique due to its complex structure and diverse chemical reactivity. Unlike simpler compounds, it offers multiple functional groups that can participate in various chemical reactions, making it a versatile reagent in research .
Propriétés
Numéro CAS |
17683-82-8 |
|---|---|
Formule moléculaire |
C27H31N3O6 |
Poids moléculaire |
493.6 g/mol |
Nom IUPAC |
2-[benzyl-[2-[(4-methoxyphenyl)carbamoyloxy]ethyl]amino]ethyl N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C27H31N3O6/c1-33-24-12-8-22(9-13-24)28-26(31)35-18-16-30(20-21-6-4-3-5-7-21)17-19-36-27(32)29-23-10-14-25(34-2)15-11-23/h3-15H,16-20H2,1-2H3,(H,28,31)(H,29,32) |
Clé InChI |
ICGDTITYHZLVJD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)OCCN(CCOC(=O)NC2=CC=C(C=C2)OC)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


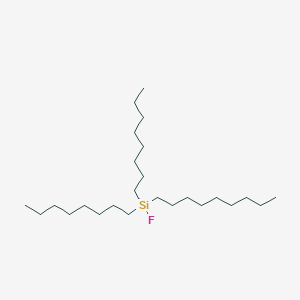
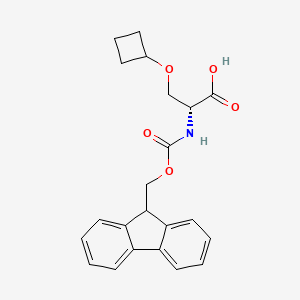

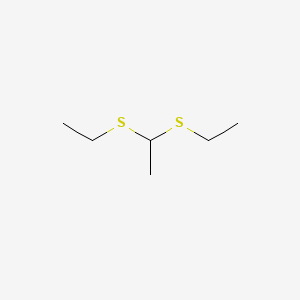

![4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine](/img/structure/B14004313.png)
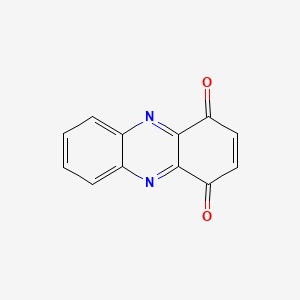

![Benzene, 1-chloro-4-[[(2-chloroethyl)imino]methyl]-](/img/structure/B14004321.png)
![2-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B14004324.png)
![2,2'-[(2-Ethoxyphenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14004332.png)
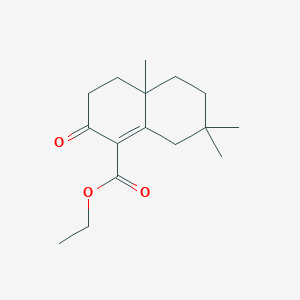
![2-[Bis(2-chloroethyl)aminomethyl]benzene-1,4-diol](/img/structure/B14004341.png)
